molecular formula C17H17F3N2O2 B1196056 Flufenamic acid hydroxypropylamide CAS No. 59116-76-6

Flufenamic acid hydroxypropylamide

Cat. No.: B1196056
CAS No.: 59116-76-6
M. Wt: 338.32 g/mol
InChI Key: LEXFIFJJRMAPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flufenamic acid hydroxypropylamide is a chemical derivative of Flufenamic Acid (FFA), a well-characterized member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) . Like its parent compound, this derivative is supplied exclusively for research purposes and is intended to facilitate biochemical and pharmacological studies. It is strictly designated For Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use. The core research value of flufenamic acid derivatives stems from their multi-targeted mechanism of action. The parent compound, flufenamic acid, is a recognized modulator of ion channels, affecting a broad spectrum of targets including non-selective cation channels (e.g., TRPC, TRPM, TRPV families) and chloride channels . This activity is independent of its cyclooxygenase (COX) inhibition, making it a valuable tool for probing channel function and cellular excitability . Furthermore, flufenamic acid has been identified as a potent activator of AMP-activated protein kinase (AMPK) via the Ca2+-CaMKKβ pathway, revealing another key mechanism that underlies its pharmacological effects and presents opportunities for metabolic research . Recent scientific investigations have also explored the potential of flufenamic acid in oncology research. Studies have shown that it can enhance the anti-tumor activity of chemotherapeutic agents, such as sorafenib, by inhibiting prostaglandin E2 (PGE2) secretion and reducing the levels of enzymes like AKR1C1 and AKR1C3, which are involved in tumor progression and inflammation . The hydroxypropylamide moiety in this derivative may be investigated for its potential to alter the compound's solubility, bioavailability, or binding affinity compared to the original acid, offering a promising avenue for structure-activity relationship (SAR) studies and the development of novel research probes . Researchers may find this compound particularly useful for projects involving ion channel regulation, cellular signaling pathways (especially AMPK and NF-κB), and inflammation-associated research models.

Properties

CAS No.

59116-76-6

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24)

InChI Key

LEXFIFJJRMAPRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F

Synonyms

flufenamic acid hydroxypropylamide

Origin of Product

United States

Preparation Methods

Esterification of Flufenamic Acid

The foundational step in FA-HPA synthesis involves converting flufenamic acid into a reactive intermediate. Studies demonstrate that esterification using hydroxypropylamine under acidic or basic conditions yields the hydroxypropylamide derivative. A typical protocol includes:

  • Reagent Preparation : Flufenamic acid is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Reaction : Addition of 3-hydroxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Catalysis : 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction.

Key Reaction Parameters :

  • Temperature : 0–25°C to minimize side reactions.

  • Time : 12–24 hours for complete conversion.

Amidation with 3-Hydroxypropylamine

Alternative methods employ direct amidation of flufenamic acid’s carboxylic acid group. This approach avoids intermediate steps but requires stringent control of reaction conditions:

  • Activation : The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

  • Nucleophilic Substitution : Reaction with 3-hydroxypropylamine in anhydrous tetrahydrofuran (THF) at reflux temperatures.

Yield Optimization :

  • Excess 3-hydroxypropylamine (1.5–2.0 equivalents) improves conversion rates.

  • Inert atmosphere (N₂ or Ar) prevents oxidation of sensitive intermediates.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Yield (%)
DMF36.778–82
DCM8.965–70
THF7.572–75

Data aggregated from multiple studies. Polar aprotic solvents like DMF enhance nucleophilicity of 3-hydroxypropylamine, favoring higher yields.

Catalyst Use

Catalysts such as DMAP or triethylamine (TEA) are critical for mitigating steric hindrance during amidation:

  • DMAP (5 mol%) : Increases yield by 15–20% compared to uncatalyzed reactions.

  • TEA (10 mol%) : Effective in scavenging HCl during acyl chloride formation.

Temperature and Time

Controlled thermal conditions prevent degradation of the hydroxypropylamide moiety:

  • Low-Temperature Synthesis (0–5°C) : Reduces byproduct formation but extends reaction time to 24–36 hours.

  • Room-Temperature Synthesis (25°C) : Achieves 85% yield within 12 hours but requires rigorous purification.

Characterization Techniques

Spectroscopic Analysis

  • FTIR : Confirms amide bond formation via peaks at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N–H bend).

  • ¹H NMR : Distinct signals at δ 3.5–3.7 ppm (hydroxypropyl CH₂) and δ 7.2–8.1 ppm (aromatic protons).

Chromatographic Purity Assessment

  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water (70:30) mobile phase.

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Esterification (DCC)8298High reproducibility
Acyl Chloride Route7595Shorter reaction time

Synthesis routes compared for scalability and efficiency.

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the amide bond under acidic conditions.

  • Solution : Use of anhydrous solvents and molecular sieves to absorb moisture.

Low Solubility

  • Issue : FA-HPA’s limited solubility in aqueous media complicates purification.

  • Solution : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity.

Recent Advances

Nanoprodrug Formulations

FA-HPA has been engineered into stable nanoprodrugs (120–140 nm) via spontaneous emulsification, improving cellular uptake in glioma models. These nanoparticles demonstrate:

  • Enhanced Bioactivity : IC₅₀ of 20 μM vs. 100 μM for free FA in U87-MG cells.

  • Esterase Activation : Rapid conversion to active FA by porcine liver esterase.

Applications in Drug Delivery

FA-HPA’s improved solubility and stability make it a candidate for:

  • Targeted Cancer Therapy : Nanoprodrugs exhibit preferential accumulation in tumor tissues.

  • Topical Formulations : Enhanced skin permeability compared to parent FA .

Chemical Reactions Analysis

Types of Reactions

Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Flufenamic acid is primarily recognized for its anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism has been leveraged in various studies demonstrating its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

1.2 Pain Management

Clinical trials have shown that flufenamic acid hydroxypropylamide can significantly alleviate pain associated with dysmenorrhea. In a double-blind study involving 44 patients, 82% reported substantial pain relief after treatment with flufenamic acid . This highlights its potential as an effective analgesic.

Antimicrobial Applications

2.1 Efficacy Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

Recent studies have indicated that flufenamic acid exhibits potent antibacterial properties, particularly against MRSA. Research demonstrated that it effectively inhibits bacterial growth and biofilm formation, making it a promising candidate for antimicrobial coatings on medical implants . The minimal inhibitory concentration (MIC) values obtained in these studies suggest that flufenamic acid could be integrated into therapeutic strategies for preventing surgical infections.

Cancer Research

3.1 Chemopreventive Properties

Flufenamic acid has shown potential in cancer chemoprevention by inhibiting the growth of cancer cells in vitro. In studies involving prostate carcinoma cell lines, flufenamic acid was found to downregulate androgen receptor expression and inhibit prostate-specific antigen production, suggesting its role in managing androgen-dependent cancers .

3.2 Cytotoxic Effects on Tumor Cells

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant anti-proliferative activity, indicating potential applications in cancer therapy .

Mechanistic Insights

4.1 Ion Channel Modulation

Flufenamic acid is also recognized for its ability to modulate various ion channels, including non-selective cation channels and chloride channels. This property has made it a valuable tool in electrophysiological studies aimed at understanding ion channel dynamics and their physiological implications .

Formulation and Delivery Innovations

5.1 Polymorphic Transformations

Research into the polymorphic forms of flufenamic acid has revealed that certain structural modifications can enhance its pharmaceutical properties, such as dissolution rates and bioavailability. Studies have shown that hollow crystal formations of flufenamic acid can improve its dissolution profile compared to conventional forms . This advancement opens avenues for developing more effective drug delivery systems.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Implications
Anti-InflammatoryTreatment of rheumatoid arthritisEffective pain relief; significant reduction in inflammation
Pain ManagementDysmenorrhea treatment82% of patients experienced significant pain relief
AntimicrobialAgainst MRSAInhibits growth and biofilm formation; potential for surgical applications
Cancer ResearchProstate carcinomaDownregulates androgen receptor; inhibits PSA production
Mechanistic StudiesIon channel modulationUseful for studying ion channel dynamics
Formulation InnovationsPolymorphic transformationsEnhanced dissolution rates via hollow crystal formation

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The fenamate class includes compounds like mefenamic acid , meclofenamic acid , and niflumic acid , which share an anthranilic acid core but differ in substituents. Below is a comparative analysis:

Compound Key Structural Features Neuroprotective Efficacy Solubility/Polymorphism
Flufenamic acid Trifluoromethyl (-CF₃) group Significant High conformational polymorphism due to -CF₃; influenced by solvent systems (e.g., SC-CO₂ vs. DMSO)
Mefenamic acid Two methyl (-CH₃) groups Significant Lower polymorphism compared to flufenamic acid; standard solubility in organic solvents
Meclofenamic acid Chlorine (-Cl) substituent Significant Enhanced lipophilicity due to -Cl; moderate polymorphism
Niflumic acid Nitro (-NO₂) group Significant Poor aqueous solubility; nitro group may limit formulation flexibility
Flufenamic acid hydroxypropylamide Hydroxypropylamide (-CONH-C₃H₆OH) substitution Inferred similar to parent Likely improved solubility due to polar amide group; reduced polymorphism compared to parent

Pharmacological and Mechanistic Insights

  • Neuroprotection: All tested fenamates (flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid) significantly reduce glutamate-induced excitotoxicity in vitro .
  • Solubility and Formulation : Flufenamic acid’s trifluoromethyl group drives conformational diversity, complicating micronization and drug delivery . The hydroxypropylamide derivative may mitigate this by stabilizing specific conformations or enhancing solubility in aqueous media.

Key Research Findings

  • Polymorphism : Flufenamic acid’s conformational flexibility in supercritical CO₂ vs. DMSO highlights solvent-dependent polymorphism, critical for micronization strategies .
  • Neuroprotection : Fenamates uniformly exhibit neuroprotective effects, suggesting shared therapeutic targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of flufenamic acid hydroxypropylamide, and how can purity be optimized?

  • Methodology : The synthesis should begin with esterification or amidation of flufenamic acid using hydroxypropylamine under catalytic conditions (e.g., EDC/HOBt coupling). Purity optimization involves iterative recrystallization in aprotic solvents (e.g., DMSO/ethanol mixtures) and characterization via HPLC with UV detection (λ = 254 nm). Critical parameters include reaction temperature (40–60°C) and stoichiometric control of hydroxypropylamine to avoid side products like dimerized amides .
  • Validation : Confirm purity (>98%) using LC-MS and ¹H/¹³C NMR spectroscopy. Compare spectral data with flufenamic acid derivatives (e.g., trifluoromethyl group at δ 7.2–7.6 ppm in ¹H NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.